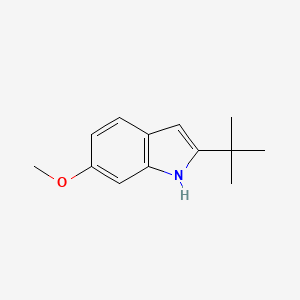
2-(tert-Butyl)-6-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-6-methoxy-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, like other indoles, is characterized by a fused benzene and pyrrole ring structure, which contributes to its chemical reactivity and biological properties .
Vorbereitungsmethoden
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-methoxy-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)-6-methoxy-1H-indole can be compared with other indole derivatives such as:
2-tert-butyl-5-methoxy-1H-indole: Similar in structure but with the methoxy group at a different position, leading to variations in chemical reactivity and biological activity.
2-tert-butyl-7-methoxy-1H-indole: Another structural isomer with potential differences in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-tert-butyl-6-methoxy-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-7-9-5-6-10(15-4)8-11(9)14-12/h5-8,14H,1-4H3 |
InChI-Schlüssel |
JPWXPIPRSPRMSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(N1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















